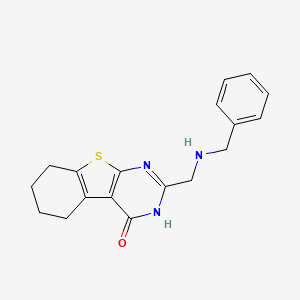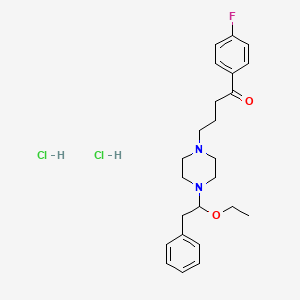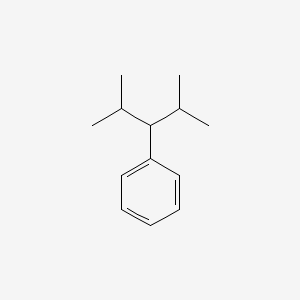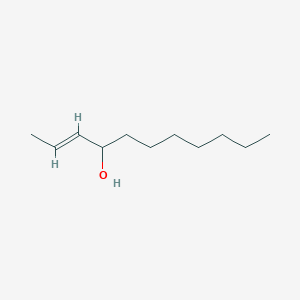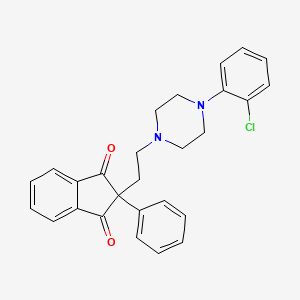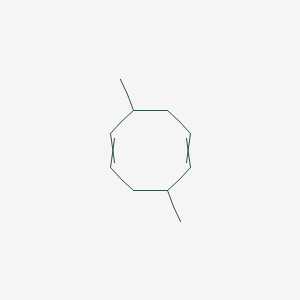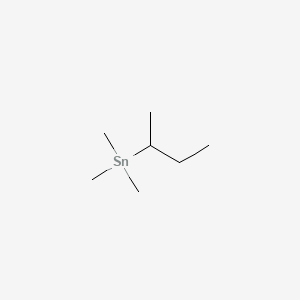
Tin, sec-butyl-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, sec-butyl-trimethyl- is an organotin compound with the chemical formula C7H18Sn. It is a derivative of tin, where the tin atom is bonded to a sec-butyl group and three methyl groups. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tin, sec-butyl-trimethyl- typically involves the reaction of tin tetrachloride with sec-butyl magnesium bromide and methyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
SnCl4+sec-C4H9MgBr+3CH3Li→sec-C4H9Sn(CH3)3+LiCl+MgBrCl
Industrial Production Methods
In industrial settings, the production of tin, sec-butyl-trimethyl- is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to avoid side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Tin, sec-butyl-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The sec-butyl and methyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tin, sec-butyl-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism by which tin, sec-butyl-trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The pathways involved include:
Coordination with proteins and enzymes: Altering their activity and stability.
Interaction with nucleic acids: Potentially affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tin, butyl-trimethyl-
- Tin, ethyl-trimethyl-
- Tin, methyl-trimethyl-
Uniqueness
Tin, sec-butyl-trimethyl- is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other organotin compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
15095-79-1 |
|---|---|
Molekularformel |
C7H18Sn |
Molekulargewicht |
220.93 g/mol |
IUPAC-Name |
butan-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h3H,4H2,1-2H3;3*1H3; |
InChI-Schlüssel |
SHZDNLWYJHWWKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
